molecular formula C23H22F6N2O6 B11477800 Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate

Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate

Cat. No.: B11477800
M. Wt: 536.4 g/mol
InChI Key: WTJYGNHHGQWVID-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate is a complex organic compound characterized by its multiple functional groups, including ester, amide, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenylamine with ethyl chloroformate to form an intermediate carbamate.

    Coupling Reaction: This intermediate is then coupled with 3,3,3-trifluoro-2-phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of primary alcohols and amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural features can be exploited in the design of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-carbamoylphenylamino)-3,3,3-trifluoro-2-phenylpropanoate
  • Ethyl 2-(4-aminophenylamino)-3,3,3-trifluoro-2-phenylpropanoate
  • Ethyl 2-(4-(trifluoromethyl)phenylamino)-3,3,3-trifluoro-2-phenylpropanoate

Uniqueness

Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate is unique due to the presence of both ethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in a single molecule provides a distinctive profile that can be leveraged in various applications.

Properties

Molecular Formula

C23H22F6N2O6

Molecular Weight

536.4 g/mol

IUPAC Name

ethyl 2-[[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]carbamoylamino]-3,3,3-trifluoro-2-phenylpropanoate

InChI

InChI=1S/C23H22F6N2O6/c1-3-36-17(32)20(22(24,25)26,14-8-6-5-7-9-14)31-19(34)30-16-12-10-15(11-13-16)21(35,23(27,28)29)18(33)37-4-2/h5-13,35H,3-4H2,1-2H3,(H2,30,31,34)

InChI Key

WTJYGNHHGQWVID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O

Origin of Product

United States

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